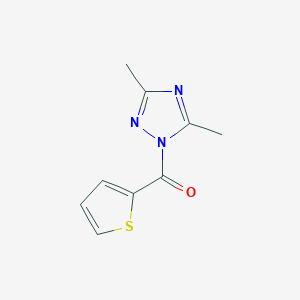

3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole

Description

3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a thiophene-2-carbonyl group and two methyl groups

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethyl-1,2,4-triazol-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-6-10-7(2)12(11-6)9(13)8-4-3-5-14-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTUQMCIFZTSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with acetylacetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced thiophene derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Functionalized thiophene derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The 1,2,4-triazole ring is known for its significant biological activity. Research indicates that derivatives of this compound exhibit potent antimicrobial properties. For instance, studies have shown that triazole compounds can effectively target various pathogens, including bacteria and fungi. The incorporation of thiophene moieties enhances their biological activity and selectivity against specific microbial strains .

Antifungal Activity

Recent investigations have highlighted the antifungal potential of triazole derivatives. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can lead to compounds with enhanced fungicidal activity. This makes them suitable candidates for developing new antifungal agents .

Anticancer Research

Triazoles have also been implicated in anticancer research. Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activities of 3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole in this context are still under investigation but indicate potential therapeutic applications .

Agricultural Applications

Agrochemicals

The compound's properties make it a candidate for use in agrochemicals. Triazoles are commonly used as fungicides in agriculture due to their ability to disrupt fungal cell membrane synthesis. The addition of thiophene groups may improve efficacy and reduce the potential for resistance development among target pathogens .

Material Science

Nonlinear Optical Materials

Research has explored the nonlinear optical properties of triazoles, including this compound. These materials are being investigated for applications in photonics and optoelectronics due to their ability to manipulate light at various wavelengths .

Synthesis and Structural Insights

The synthesis of this compound involves several steps including the reaction of thiophene derivatives with hydrazine and subsequent cyclization processes. The structural insights gained from X-ray crystallography indicate that the compound exhibits specific conformational features that may influence its biological activity .

Summary Table of Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria and fungi |

| Antifungal agents | Enhanced activity through structural modifications | |

| Anticancer research | Potential for inhibiting cancer cell proliferation | |

| Agricultural Science | Agrochemicals (fungicides) | Disruption of fungal cell membranes |

| Material Science | Nonlinear optical materials | Potential applications in photonics |

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 3,5-dimethyl-1-(thiophene-2-carbonyl)piperidine

- 3,5-dimethyl-1-(thiophene-2-carbonyl)pyrazole

Uniqueness

3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for research and development.

Biological Activity

3,5-Dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole is a heterocyclic compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a thiophene-2-carbonyl group and two methyl groups at positions 3 and 5. This unique structure contributes to its diverse biological activities.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10N2OS |

| CAS Number | 712345-00-1 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various pathogenic bacteria and fungi. The compound's mechanism involves disrupting microbial cell walls and inhibiting essential enzymatic functions.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound showed promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

- Case Study : A recent study assessed the compound's effects on tumor xenografts in mice, revealing a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : The compound may modulate receptor activity involved in inflammatory responses.

Comparative Studies

A comparative analysis with similar compounds highlights the unique efficacy of this compound:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| This compound | High | High |

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus indicated:

- Minimum Inhibitory Concentration (MIC) : 8 µg/mL

- Mechanism : Disruption of bacterial cell membrane integrity.

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole, and how do they differ in methodology?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Traditional Nucleophilic Substitution : Reacting 3,5-dimethyl-1H-1,2,4-triazole with thiophene-2-carbonyl chloride in anhydrous conditions using a base like triethylamine. This method yields ~60–70% purity, requiring subsequent recrystallization .

- Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate the reaction between the triazole precursor and thiophene-2-carbonyl derivatives. This method reduces reaction time (30–60 minutes vs. 12 hours) and improves yields (~85–90%) by enhancing reaction kinetics .

Key Variables: Solvent choice (DMF or THF), temperature control, and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps).

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methyl groups (δ 2.1–2.3 ppm for CH3), thiophene protons (δ 7.2–7.8 ppm), and carbonyl signals (δ 165–170 ppm). Compare with reference spectra of analogous triazole-thiophene hybrids .

- X-Ray Crystallography : Resolve the crystal lattice to confirm the planar triazole ring and the dihedral angle between the thiophene and triazole moieties. Use software like OLEX2 for refinement .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 248.08) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or impurities in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, microwave power, stoichiometry). For example, a 3^3 factorial design can identify optimal DMF:THF ratios (e.g., 3:1) and microwave power (150–200 W) .

- Purification Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from byproducts like unreacted triazole or dimerized species .

Q. What strategies resolve contradictions in reported biological activities of 1,2,4-triazole-thiophene hybrids?

- Methodological Answer :

- Meta-Analysis : Compare IC50 values across studies while normalizing for assay conditions (e.g., cell line variability, incubation time). For instance, discrepancies in antifungal activity may arise from differences in Candida albicans strains .

- Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing methyl groups with halogens) to isolate contributions of specific functional groups. Use computational tools like AutoDock to predict binding affinities to target enzymes (e.g., CYP51 in fungi) .

Q. How to design experiments for evaluating the compound’s potential neurotoxicity or teratogenicity?

- Methodological Answer :

- In Vitro Models : Use zebrafish embryos (FET assay) to assess teratogenic effects at varying concentrations (1–100 µM). Monitor developmental abnormalities (e.g., tail curvature, yolk sac edema) .

- Metabolite Profiling : Identify degradation products (e.g., via LC-MS/MS) to determine if toxic metabolites like organotin derivatives (observed in related triazole pesticides) are formed .

Data Analysis & Experimental Design

Q. How to validate the purity of synthesized batches using orthogonal analytical methods?

- Methodological Answer :

- HPLC-DAD : Set a gradient elution (30% acetonitrile to 90% over 20 minutes) with UV detection at 254 nm. Compare retention times with a certified reference standard.

- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) and rule out solvent residues .

Q. What computational approaches predict the compound’s reactivity or stability under physiological conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to calculate HOMO-LUMO gaps and identify electrophilic sites prone to hydrolysis (e.g., the carbonyl group). Compare with experimental stability data in PBS buffer (pH 7.4) .

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to predict membrane permeability (logP ~2.5) using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.